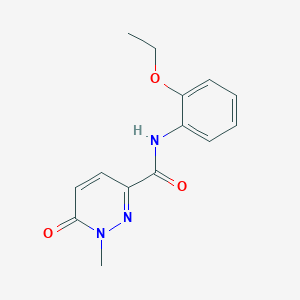![molecular formula C17H19ClN4O B2929715 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chlorophenyl)ethan-1-one CAS No. 2320382-74-7](/img/structure/B2929715.png)
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chlorophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chlorophenyl)ethan-1-one" is a complex organic molecule with diverse potential applications in various fields of scientific research. Its unique structure integrates a 1H-1,2,4-triazole ring and an 8-azabicyclo[3.2.1]octane framework, linked by a 2-chlorophenylethan-1-one moiety. This compound’s synthesis and chemical properties make it a subject of interest in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
This compound can be synthesized through a multi-step process involving the reaction of 1H-1,2,4-triazole with an appropriate 8-azabicyclo[3.2.1]octane derivative. The chlorophenyl component is introduced via a Friedel-Crafts acylation using suitable reagents such as anhydrous aluminum chloride under controlled conditions. The synthesis typically requires precise temperature control and monitoring to ensure the formation of the desired product without significant side reactions.
Industrial Production Methods:
On an industrial scale, the synthesis would likely be adapted to maximize yield and cost-effectiveness. This might involve optimizing solvent use, reaction time, and purification techniques such as recrystallization or chromatography. Advanced automation and monitoring systems would ensure consistent quality and production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of ketones or carboxylic acids, depending on the conditions and reagents used.
Reduction: Reductive reactions could be applied to selectively reduce the triazole ring or other functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the chlorophenyl moiety or other parts of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenation reagents, alkylating agents, or nitration mixtures under appropriate conditions.
Major Products:
Depending on the reaction conditions, oxidation might yield corresponding carboxylic acids or aldehydes, reduction could produce alcohols or amines, and substitution reactions might result in modified aromatic derivatives.
Applications De Recherche Scientifique
Chemistry:
The compound’s unique structure makes it a valuable subject for studying reaction mechanisms, molecular interactions, and synthetic methodologies.
Biology:
Its potential biological activity could be explored for antimicrobial, antifungal, or anticancer properties, given the presence of the 1H-1,2,4-triazole ring known for such activities.
Medicine:
Possible applications in drug development, particularly in targeting specific biological pathways or receptors. The compound's structural motifs might interact with particular enzymes or proteins.
Industry:
Use as an intermediate in the synthesis of more complex molecules, or as a template for designing new materials with specific properties.
Mécanisme D'action
The compound’s effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The triazole ring might inhibit certain enzymes, while the bicyclo[3.2.1]octane framework could provide a structural scaffold for binding to particular protein sites, influencing biological pathways.
Comparaison Avec Des Composés Similaires
1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chlorophenyl)ethan-1-one
1-((1R,5S)-3-(1H-tetrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chlorophenyl)ethan-1-one
Uniqueness:
This compound’s combination of a 1H-1,2,4-triazole ring and an 8-azabicyclo[3.2.1]octane framework is unique compared to similar compounds that might incorporate different heterocyclic rings or substituents. The specific arrangement of atoms can confer distinct chemical and biological properties, making it a novel candidate for various applications.
Does this help? Anything else on this topic you’d like to explore?
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c18-16-4-2-1-3-12(16)7-17(23)22-13-5-6-14(22)9-15(8-13)21-11-19-10-20-21/h1-4,10-11,13-15H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMHPSWNULEPOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC=CC=C3Cl)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2929640.png)
![11-[(furan-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride](/img/structure/B2929642.png)


![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2929645.png)
![2,4-dichloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide](/img/structure/B2929646.png)
![N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2929648.png)

![N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2929652.png)
![3-(4-fluorobenzyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929653.png)
![2-([1,1'-Biphenyl]-3-yl)-4,6-dichloro-1,3,5-triazine](/img/structure/B2929654.png)
